molecular formula C4H5N3O B12437583 1H-Imidazole-2-carbaldehyde oxime

1H-Imidazole-2-carbaldehyde oxime

Cat. No.: B12437583
M. Wt: 111.10 g/mol
InChI Key: UFKWQRUCZNBSDY-UHFFFAOYSA-N
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Description

1H-Imidazole-2-carbaldehyde oxime is a heterocyclic compound with the molecular formula C4H5N3O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole-2-carbaldehyde oxime can be synthesized through several methods. One common approach involves the reaction of 1H-imidazole-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature, yielding the desired oxime product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-2-carbaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Imidazole-2-carbaldehyde oxime has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1H-imidazole-2-carbaldehyde oxime involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1H-Imidazole-2-carboxaldehyde
  • 2-Formylimidazole
  • 2-Imidazolecarboxaldehyde

Comparison: 1H-Imidazole-2-carbaldehyde oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(1H-imidazol-2-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c8-7-3-4-5-1-2-6-4/h1-3,8H,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKWQRUCZNBSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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